molecular formula C14H19N3O B1678060 Oxolamine CAS No. 959-14-8

Oxolamine

カタログ番号 B1678060
CAS番号: 959-14-8
分子量: 245.32 g/mol
InChIキー: IDCHQQSVJAAUQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxolamine is a cough suppressant that is available as a generic drug in many jurisdictions . It also has anti-inflammatory activity, which causes a reduction in irritation of the nerve receptors of the respiratory tract . It is mainly used for the treatment of pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .


Synthesis Analysis

Oxolamine is an important heterocyclic nucleus having a wide spectrum of biological activities . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities . Oxolamine can be synthesized from 1,2,4-OXADIAZOLE, 5-(2-CHLOROETHYL)-3-PHENYL, and Diethylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of Oxolamine is C14H19N3O . Its average mass is 245.320 Da and its monoisotopic mass is 245.152817 Da . The ChemSpider ID of Oxolamine is 13143 .


Chemical Reactions Analysis

Oxolamine has been recognized as a key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . It is also involved in reactions such as halogenation, high-pressure reactions (> 100 psi), hydrogenation, and others .


Physical And Chemical Properties Analysis

The molecular formula of Oxolamine is C14H19N3O . Its average mass is 245.320 Da and its monoisotopic mass is 245.152817 Da . The ChemSpider ID of Oxolamine is 13143 .

科学的研究の応用

Interaction with Warfarin

Oxolamine has been found to interact with oral warfarin, a commonly used anticoagulant. In a study, it was found that the area under the curve (AUC) of oral warfarin was significantly greater when administered with oxolamine in male Sprague-Dawley rats .

Hallucinations in Children

There have been reports implicating oxolamine-citrate cough-mixtures as a cause of hallucinations in children of less than 10 years of age . This highlights the need for careful administration and monitoring of oxolamine in pediatric populations.

Sustained-Release Dosage Form

Research has been conducted into the development of a sustained-release dosage form of oxolamine citrate. This would allow for a more controlled and prolonged release of the drug, potentially improving its therapeutic efficacy .

Treatment of Acute Tracheo-Bronchitis

Oxolamine has been used in the treatment of acute tracheo-bronchitis, an inflammation of the trachea and bronchi, typically resulting in coughing and difficulty breathing .

Effect on Cough Sensitivity in COPD Patients

A study has investigated the effect of oxolamine on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD). This could potentially lead to new therapeutic strategies for managing cough in COPD patients .

Potential Anti-Cancer, Anti-Fungal, and Anti-HIV Applications

While not directly linked to oxolamine, there is ongoing research into the synthesis of 1,3,4-oxadiazoles (a class of compounds to which oxolamine belongs) and their potential applications in cancer prevention, antifungal treatments, and anti-HIV medications .

作用機序

Oxolamine may act on the cough center in the brain’s medulla oblongata, reducing the cough reflex’s sensitivity . This helps in suppressing coughing . Oxolamine also blocks the effects of histamine, a chemical involved in allergic reactions . By blocking histamine receptors, Oxolamine can alleviate allergy symptoms such as sneezing, runny nose, and itching .

Safety and Hazards

Oxolamine is not approved in the USA, but it may be marketed elsewhere internationally as a cough suppressant . It is listed as a prescription drug in New Zealand legislation . Oxolamine is also approved in Taiwan for the treatment of respiratory tract inflammation .

将来の方向性

The synthesis of 1,2,4-oxadiazoles, including Oxolamine, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . This suggests that there could be future research directions in synthesizing various oxazole derivatives and screening them for their various biological activities .

特性

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate)
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023403
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolamine

CAS RN

959-14-8
Record name Oxolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolamine
Reactant of Route 2
Reactant of Route 2
Oxolamine
Reactant of Route 3
Reactant of Route 3
Oxolamine
Reactant of Route 4
Reactant of Route 4
Oxolamine
Reactant of Route 5
Reactant of Route 5
Oxolamine
Reactant of Route 6
Reactant of Route 6
Oxolamine

Q & A

Q1: What is the primary mechanism of action of oxolamine?

A1: While the exact mechanism remains unclear, studies suggest oxolamine's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []

Q2: Does oxolamine possess other pharmacological activities besides cough suppression?

A2: Yes, research indicates oxolamine exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.

Q3: How stable is oxolamine citrate in different oral liquid preparations?

A3: A study investigating cefditoren stability found oxolamine citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []

Q4: Does current research suggest any catalytic properties or applications for oxolamine?

A4: Current research primarily focuses on oxolamine's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.

Q5: Have any computational studies been conducted on oxolamine and its interactions with biological targets?

A5: While the provided papers do not detail specific computational studies on oxolamine, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding oxolamine's interactions with biological targets.

Q6: Is there information on how modifications to the oxolamine structure affect its activity or potency?

A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact oxolamine's pharmacological profile.

Q7: Have sustained-release formulations of oxolamine citrate been developed?

A7: Yes, research demonstrates the development of sustained-release oxolamine citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []

Q8: Does oxolamine exhibit any gender-specific pharmacokinetic interactions?

A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with oxolamine in males, but not in females. This difference is attributed to oxolamine's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []

Q9: What in vivo studies have been conducted to evaluate the efficacy of oxolamine as an antitussive?

A9: One study investigated the effect of oxolamine syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.

Q10: Are there any studies comparing the efficacy of oxolamine to other cough suppressants?

A10: A clinical trial compared the efficacy of guacetisal and oxolamine phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []

Q11: Are there known cases of resistance developing to oxolamine's antitussive effects?

A11: The provided papers do not mention any specific cases of resistance developing to oxolamine.

Q12: What are the known toxicological effects of oxolamine?

A12: While considered relatively safe, oxolamine has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []

Q13: Have any targeted drug delivery strategies been explored for oxolamine?

A13: The provided papers mainly focus on conventional formulations of oxolamine citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.

Q14: What analytical methods are commonly employed for the detection and quantification of oxolamine citrate?

A14: Several studies utilize UV spectrophotometry for oxolamine citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing oxolamine citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying oxolamine phosphate in human plasma. []

Q15: Do the provided papers discuss the environmental impact or degradation of oxolamine?

A15: The provided papers primarily focus on the pharmaceutical aspects of oxolamine and do not address its environmental impact or degradation.

Q16: What is known about the dissolution properties of oxolamine citrate tablets?

A16: One study investigated the dissolution profile of 100mg oxolamine citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []

Q17: How have the analytical methods used to quantify oxolamine been validated?

A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.

Q18: What quality control measures are typically employed during the development and manufacturing of oxolamine formulations?

A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]

Q19: Does oxolamine induce any significant immunological responses?

A19: The provided papers primarily focus on other aspects of oxolamine and do not provide information about its potential immunogenicity.

Q20: Does oxolamine interact with drug transporters or affect drug-metabolizing enzymes?

A20: While the provided research does not extensively explore these interactions, one study shows that oxolamine inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.

Q21: What is known about the biocompatibility and biodegradability of oxolamine?

A21: The provided research does not specifically address the biocompatibility or biodegradability of oxolamine. Further studies are needed to investigate these aspects.

Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to oxolamine?

A22: The provided research primarily focuses on the pharmaceutical aspects of oxolamine and does not delve into recycling or waste management strategies.

Q23: What research infrastructure and resources are crucial for advancing our understanding of oxolamine?

A23: Advancing our understanding of oxolamine necessitates a multidisciplinary approach involving:

    Q24: What are some of the historical milestones in oxolamine research?

    A24: The provided papers highlight several milestones, including:

    • Early research demonstrating oxolamine's antitussive activity and exploring its other pharmacological properties. []
    • Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []
    • Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。